- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct HeterocylesOrganic Letters, 2018, 20(4), 1038-1041,
Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)
93957-50-7 structure
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Properties
Names and Identifiers
-
- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
- Fluvastatin F-2
- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
- Fenal
- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
- 2-Propenal, 3-[3-(4-fluo
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
- EC 425-370-4
- DTXSID301153342
- NS00077717
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
- MFCD03840863
- AC-26812
- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
- Q-102780
- 129332-30-5
- AC-29005
- SCHEMBL5847130
- A1-01698
- AS-12807
- AKOS015896063
- CS-W008265
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
- C20H18FNO
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- DVWHSTKQJBIYCK-VMPITWQZSA-N
- F0819
- 93957-50-7
- +Expand
-
- MFCD03840863
- DVWHSTKQJBIYCK-VMPITWQZSA-N
- 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
- C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O
Computed Properties
- 307.13700
- 0
- 2
- 4
- 307.137242360g/mol
- 23
- 427
- 0
- 0
- 0
- 1
- 0
- 1
- 4.4
- 22
Experimental Properties
- 5.24040
- 22.00000
- 497.643°C at 760 mmHg
- 129.0 to 133.0 deg-C
- 254.8±28.7 °C
- No data available
- Sensitive to air
- 1.10
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Security Information
- GHS07 GHS09
- S2-S22-S24-S37-S60-S61
- R43; R50/53
- Xi N
- UN 3077 9/PG III
- H317-H410
- P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501
- warning
- Store at room temperature
- III
- Warning
- 9
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Price
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Chloroform-d ; 2 d, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
Reference
- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their AnaloguesJournal of Organic Chemistry, 2010, 75(22), 7514-7518,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 10 min, 5 - 7 °C
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
Reference
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Reference
- A catalytic approach to the synthesis of (+)-fluvastatin analogueBulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 3 h, 80 °C
Reference
- Method for preparation of (+)-fluvastatin, Korea, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 45 min, -5 °C; 10 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
Reference
- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleusRSC Advances, 2015, 5(48), 38748-38759,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
Reference
- Vinylformylation utilizing propeniminium saltsJournal of Organic Chemistry, 1992, 57(11), 3250-2,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; -5 °C; 45 min, 5 - 7 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
Reference
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Reference
- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCrystal Structure Theory and Applications, 2013, 2(4), 150-156,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 3 °C; 3 °C → rt; > 1 min, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
Reference
- Process for preparing an indole compound, India, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenalZhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53,
Synthetic Circuit 13
Reaction Conditions
Reference
- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
Reference
- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatinOrganic & Biomolecular Chemistry, 2015, 13(45), 10995-11002,
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials
- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-
- 3-(N-Phenyl-N-methyl)aminoacrolein
- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-
- trans 3-(N-Methylanilino)acrolein
- 1-Isopropyl-3-(4-fluorophenyl)indole
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93957-50-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93957-50-7)
TANG SI LEI
15026964105
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(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Related Literature
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Yong-Sheng Hu,Alan Kleiman-Shwarsctein,Eric W. McFarland Chem. Commun., 2009, 2652-2654
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